

Application Notes and Protocols for Protein Immobilization using Amino-Tri-(carboxyethoxymethyl)-methane

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Compound of Interest

Compound Name: *Amino-Tri-(carboxyethoxymethyl)-methane*

Cat. No.: *B605481*

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Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a trifunctional linker molecule that offers a versatile platform for the covalent immobilization of proteins. Its unique structure, featuring a central quaternary carbon atom, a primary amine group, and three carboxylic acid moieties, allows for the creation of a high-density, hydrophilic surface for protein attachment. This multi-point attachment potential can enhance the stability of the immobilized protein and provide a favorable microenvironment, potentially preserving its native conformation and biological activity.

The primary amine serves as an anchor point to functionalize various support materials, while the three carboxyl groups become available for the covalent coupling of proteins via their primary amine residues (e.g., lysine side chains). This is typically achieved through the widely used and well-documented 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting amide bonds are stable, ensuring minimal leaching of the immobilized protein.

These application notes provide a comprehensive guide to utilizing **Amino-Tri-(carboxyethoxymethyl)-methane** for protein immobilization, covering the functionalization of a

support matrix, the subsequent protein coupling, and methods for characterization.

Data Presentation: Representative Performance of Immobilized Proteins

Quantitative data for protein immobilization using **Amino-Tri-(carboxyethoxymethyl)-methane** is not extensively published. However, the following tables summarize representative data from studies employing similar carboxyl-terminated surfaces and EDC/NHS coupling chemistry to provide an expected performance range.

Table 1: Representative Protein Loading Capacities on Carboxyl-Functionalized Surfaces

Support Material	Protein	Immobilization Chemistry	Protein Loading Capacity	Reference
Carboxyl-derivatized Magnetic Beads	β -glucosidase	EDC/NHS	~100 $\mu\text{g}/\text{mg}$ of beads	
Carboxylated Gold Nanoparticles	Pepsin	Adsorptive Immobilization	0.1 - 1 $\mu\text{g}/\text{mL}$	
Carboxyl-terminated SAM on Gold	Concanavalin A	EDC/NHS	1.85×10^{15} molecules/ m^2	
Carboxylated Agarose Beads	Antibody	EDC/NHS	~50 $\mu\text{g}/\text{mg}$ of beads	

Table 2: Representative Retained Activity of Immobilized Enzymes

Enzyme	Support Material	Retained Activity (%)	Reusability	Reference
α -Amylase	Functionalized Glass Beads	~80%	Retained 72% activity after 10 cycles	
Chitinase	Sodium Alginate-modified Rice Husk Beads	High	Stable over a range of pH and temperatures	
Glucose Oxidase	Cellulose Beads	Dependent on pH of immobilization	Stable for weeks at 4°C	
β -glucosidase	Magnetic Beads	High (similar hydrolysis curves to free enzyme)	Not specified	

Experimental Protocols

This section details the protocols for functionalizing a support material with **Amino-Tri-(carboxyethoxymethyl)-methane** and the subsequent immobilization of a target protein. Amine-activated agarose beads are used as a model support material.

Part 1: Functionalization of Amine-Activated Agarose Beads with Amino-Tri-(carboxyethoxymethyl)-methane

This protocol describes the covalent attachment of the linker to an amine-functionalized support, creating a carboxyl-terminated surface.

Materials and Reagents:

- Amine-activated agarose beads (e.g., PureCube Amine Activated Agarose)
- Amino-Tri-(carboxyethoxymethyl)-methane**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Buffer: 1 M Ethanolamine, pH 8.0
- Reaction tubes
- Orbital shaker or rotator

Protocol:

- Bead Preparation:
 - Transfer a desired volume of the amine-activated agarose bead slurry to a reaction tube.
 - Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant.
 - Wash the beads three times with an excess volume of Activation Buffer.
- Activation of Linker Carboxyl Groups:
 - Prepare a solution of **Amino-Tri-(carboxyethoxymethyl)-methane** in Activation Buffer (e.g., 10-50 mM).
 - To this solution, add EDC and Sulfo-NHS to a final concentration of 100 mM and 50 mM, respectively.
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.
- Coupling of Linker to Beads:
 - Resuspend the washed amine-activated beads in the activated linker solution.

- Incubate for 2-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.
- Washing and Quenching:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three times with Wash Buffer (PBS) to remove unreacted linker and coupling reagents.
 - To block any unreacted amine groups on the beads, resuspend them in Quenching Buffer.
 - Incubate for 1 hour at room temperature with gentle mixing.
 - Wash the beads three times with Wash Buffer. The carboxyl-functionalized beads are now ready for protein immobilization.

Part 2: Immobilization of Protein onto Carboxyl-Functionalized Beads

This protocol utilizes EDC/NHS chemistry to couple the primary amine groups of a target protein to the carboxyl groups on the functionalized beads.

Materials and Reagents:

- Carboxyl-functionalized agarose beads (from Part 1)
- Target protein to be immobilized
- EDC and Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
- Storage Buffer (e.g., PBS with a preservative like sodium azide)

Protocol:

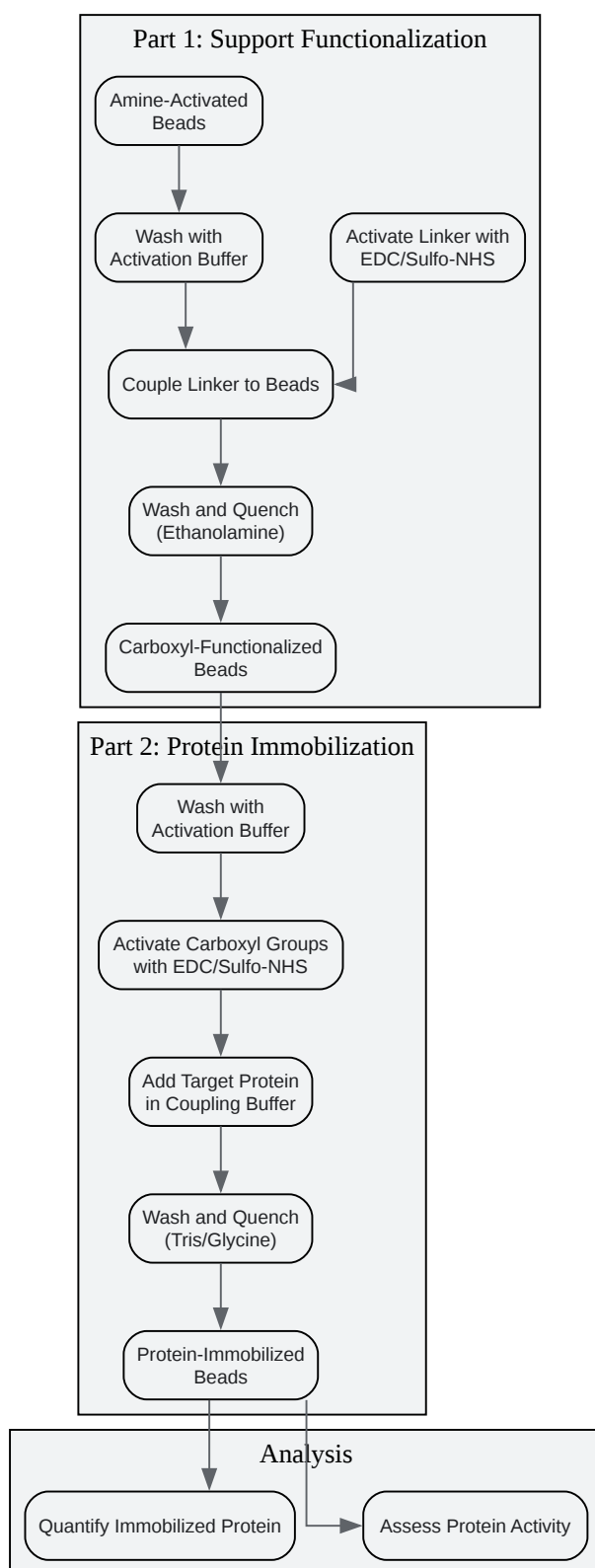
- **Bead Preparation:**
 - Wash the carboxyl-functionalized beads three times with Activation Buffer.
- **Activation of Bead Carboxyl Groups:**
 - Resuspend the beads in Activation Buffer.
 - Add EDC and Sulfo-NHS to a final concentration of 50 mM each.
 - Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
- **Protein Coupling:**
 - Pellet the activated beads by centrifugation and discard the supernatant.
 - Immediately wash the beads once with ice-cold Coupling Buffer.
 - Dissolve the target protein in ice-cold Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
 - Resuspend the activated beads in the protein solution.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- **Washing and Quenching:**
 - Pellet the beads and collect the supernatant. This supernatant can be used to determine the immobilization efficiency by measuring the protein concentration.
 - Wash the beads three times with Coupling Buffer.
 - Resuspend the beads in Quenching Buffer to block any remaining active carboxyl groups.
 - Incubate for 1 hour at room temperature.

- Final Washing and Storage:
 - Wash the beads three times with Storage Buffer.
 - Resuspend the protein-immobilized beads in Storage Buffer and store at 4°C.

Quantification of Immobilized Protein

The amount of immobilized protein can be determined indirectly by measuring the difference in protein concentration in the solution before and after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay). Alternatively, a direct quantification can be performed by amino acid analysis of the protein-functionalized beads after acid hydrolysis.

Visualizations



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Caption: Experimental workflow for protein immobilization.

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